Enhanced Lipophilicity (XLogP3) of 4-Chloro-N-dodecyl vs. Non-Chlorinated Analog
The substitution of a chlorine atom at the 4-position of the naphthalene ring significantly increases the compound's lipophilicity compared to its non-chlorinated analog, N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 28279-38-1). This is quantitatively reflected in the computed XLogP3 values, a key predictor of membrane permeability and oral absorption [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 28279-38-1) |
| Quantified Difference | Δ +1.5 (Comparator XLogP3 = 7.4) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
A higher logP value indicates a >30-fold increase in predicted lipophilicity, a critical differentiator for applications requiring membrane partitioning, such as antimicrobial agent development or formulation science [1].
- [1] PubChem Compound Summary for CID 82066, 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 104784, N-dodecyl-1-hydroxynaphthalene-2-carboxamide. National Center for Biotechnology Information. View Source
